Magnesium phthalocyanine
Overview
Description
Magnesium(II) Phthalocyanine (MgPc) is a type of phthalocyanine where the central metal ion is magnesium . It is a blue solid with a molecular weight of 536.84 g.mol-1 . It is organo-soluble and stable at room temperature .
Synthesis Analysis
The synthesis of MgPc involves the cyclotetramerization of the 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile . This process successfully creates MgPc containing sterically hindered 2,6-di-(tert-butyl)-4-methylphenol groups .
Molecular Structure Analysis
MgPc has a molecular formula of C32H16MgN8 . The structure consists of four isoindole units joined by azomethine bridges, forming an extensively delocalized 18-π electron system .
Chemical Reactions Analysis
MgPc is known to demetallate to metal-free ligands in acidic environments . The mechanism of demetallation in organic solvents is based on an acidoprotolytic mechanism with the protonation of the azomethine nitrogen as the first step and a subsequent conversion to non-protonated metal-free ligands .
Physical and Chemical Properties Analysis
MgPc is a blue solid that is organo-soluble . It is stable at room temperature . It has unique physical and chemical properties, including high chemical, thermal, and light stability .
Scientific Research Applications
Enhanced Light Absorption and Photophysical Features
Magnesium(II) phthalocyanines (Mg(II)Pcs) show enhanced visible light absorption and photophysical properties, such as high fluorescence quantum yields (up to 55%), making them potential candidates as photosensitizers in photodynamic therapy (PDT) (Erzunov et al., 2022).
Red-Emitting Fluorophores
Magnesium azaphthalocyanines (MgAzaPcs) are excellent red-emitting fluorophores with potential applications as fluorescent probes in sensing or in vitro imaging applications. They have been found to have high molar absorption coefficients and fluorescence quantum yields, even in water, suggesting their superiority over commercial red cyanine dyes (Zimcik et al., 2012).
Photophysical and Photochemical Properties
Novel magnesium(II) phthalocyanines with specific substituents have been synthesized and studied for their solubility, photophysical, and photochemical properties. The singlet oxygen quantum yield values of these phthalocyanines range significantly, indicating their potential in various photodynamic applications (Taştemel et al., 2015).
Enhanced Photostability
Studies have shown that hybrid junctions of zinc(II) and magnesium(II) phthalocyanine with semiconductor nano-oxides display enhanced photostability and photoelectrochemical characteristics. This suggests potential uses in photovoltaic devices and other light-sensitive applications (Ingrosso et al., 2006).
Antibacterial Activity
Magnesium(II) phthalocyanine derivatives have shown promise in photodynamic antimicrobial therapy (PACT), demonstrating effective activity against antibiotic-resistant microorganisms. This indicates their potential in addressing the growing issue of antibiotic resistance (Ziental et al., 2022).
Mechanism of Action
Target of Action
Magnesium(II) Phthalocyanine (MgPc) is a complex compound that primarily targets bovine serum albumin (BSA) . BSA is a protein that has a significant role in drug binding and delivery, making it a crucial target for MgPc.
Mode of Action
MgPc interacts with its targets through electrostatic interactions . The small size and high charge density of the magnesium ion in MgPc allow for strong electrostatic interactions with the target . This interaction leads to changes in the target’s structure and function, which can result in various downstream effects.
Biochemical Pathways
It is known that mgpc has a role inphotodynamic therapy (PDT) . In PDT, MgPc absorbs light and transfers the energy to oxygen molecules, producing singlet oxygen. This reactive oxygen species can then interact with various biological molecules, leading to cell death .
Pharmacokinetics
The pharmacokinetics of MgPc are complex and depend on various factors. Magnesium, the central metal in MgPc, is the fourth most common cation in the body and the second most common intracellular cation . It is distributed principally between bone (53%) and the intracellular compartments of muscle (27%) and soft tissues (19%) . .
Result of Action
The primary result of MgPc’s action is the generation of singlet oxygen . This reactive oxygen species can cause damage to various cellular components, leading to cell death. This property is particularly useful in PDT, where the goal is to selectively kill cancer cells .
Action Environment
The action of MgPc is influenced by the environment. For instance, MgPc is known to demetallate to metal-free ligands in acidic environments . The rate of this demetallation can be decreased by incorporating mgpc into certain delivery systems, such as liposomes . Additionally, the fluorescence lifetimes of MgPc complexes show a strong dependence on their immediate environment .
Biochemical Analysis
Biochemical Properties
Magnesium(II) Phthalocyanine is a planar aromatic macrocycle consisting of four isoindole units presenting an 18 π-electron aromatic cloud delocalized over an arrangement of alternated carbon and nitrogen atoms . It interacts with various biomolecules, including enzymes and proteins, through these aromatic interactions.
Cellular Effects
Its strong absorption in the visible region and its ability to support intense electromagnetic radiations make it a promising candidate for various applications in cellular biology .
Molecular Mechanism
The molecular mechanism of action of Magnesium(II) Phthalocyanine is largely dependent on its interactions with biomolecules. Its planar structure and aromatic electron cloud allow it to bind to various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Its thermal and chemical stability make it a promising candidate for long-term studies .
Properties
IUPAC Name |
magnesium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H16N8.Mg/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H;/q-2;+2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQREIWCURIAMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Mg+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H16MgN8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Purple powder; [Alfa Aesar MSDS] | |
Record name | Magnesium phthalocyanine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/15334 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1661-03-6 | |
Record name | Magnesium phthalocyanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1661-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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